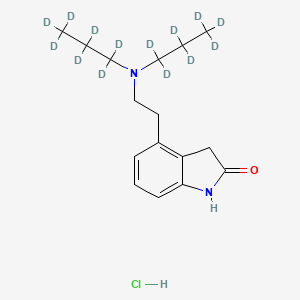
Ropinirole-d14 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ropinirole-d14 (hydrochloride) is a deuterated form of Ropinirole hydrochloride, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Ropinirole. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole-d14 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the compound 4-[2-(dipropylamino)ethyl]indolin-2-one.
Hydrogenation: The starting material is dissolved in a solvent such as ethanol, methanol, or ethyl acetate, and hydrogenated using palladium on carbon (Pd/C) as a catalyst.
Substitution Reaction: The hydrogenated product undergoes a substitution reaction with p-methylbenzenesulfonyl chloride in the presence of pyridine, resulting in an intermediate compound.
Deuteration: The intermediate is then treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium, forming Ropinirole-d14.
Hydrochloride Formation: Finally, Ropinirole-d14 is dissolved in 1,4-dioxane containing hydrochloric acid and concentrated under reduced pressure to obtain Ropinirole-d14 (hydrochloride).
Industrial Production Methods
The industrial production of Ropinirole-d14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ropinirole-d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the indolin-2-one ring, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the carbonyl group of the indolin-2-one ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the dipropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolin-2-one ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
科学研究应用
Ropinirole-d14 (hydrochloride) has several scientific research applications:
Pharmacokinetics: The deuterium labeling allows researchers to trace the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolism Studies: It helps in studying the metabolic pathways and identifying metabolites of Ropinirole.
Drug Development: The compound is used in drug development to understand the pharmacological properties and optimize the therapeutic efficacy of Ropinirole.
Neuroscience Research: Ropinirole-d14 (hydrochloride) is used to study the effects of dopamine agonists on the central nervous system, particularly in the context of Parkinson’s disease and restless legs syndrome.
作用机制
Ropinirole-d14 (hydrochloride) exerts its effects by binding to dopamine D2, D3, and D4 receptors in the brain. By stimulating these receptors, it helps to compensate for the diminished dopamine levels, thereby improving motor function and reducing symptoms associated with Parkinson’s disease and restless legs syndrome. The compound has a higher affinity for D3 receptors compared to D2 and D4 receptors .
相似化合物的比较
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist with a similar mechanism of action but different receptor affinity profile.
Rotigotine: A dopamine agonist available as a transdermal patch, used for similar indications.
Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
Ropinirole-d14 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracing in biological systems, offering valuable insights that are not possible with non-labeled compounds .
属性
分子式 |
C16H25ClN2O |
|---|---|
分子量 |
310.92 g/mol |
IUPAC 名称 |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2; |
InChI 键 |
XDXHAEQXIBQUEZ-YDHWZSPUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl |
规范 SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


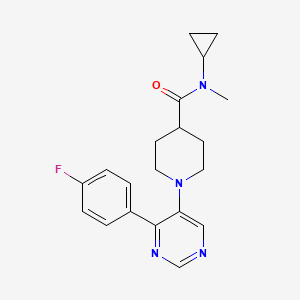
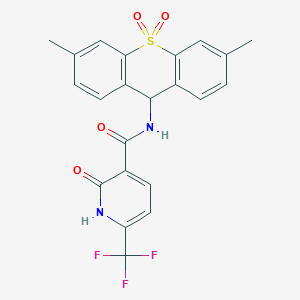
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)

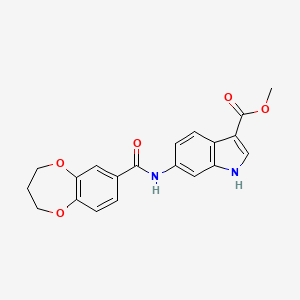

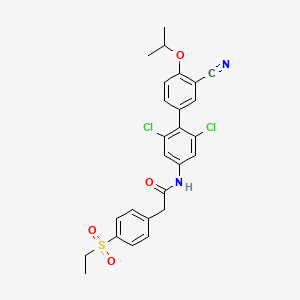
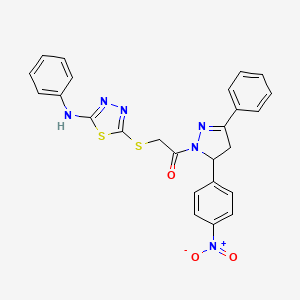

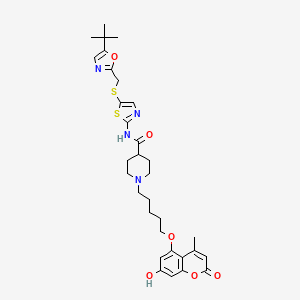
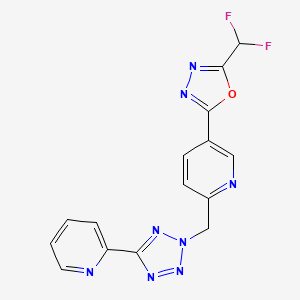
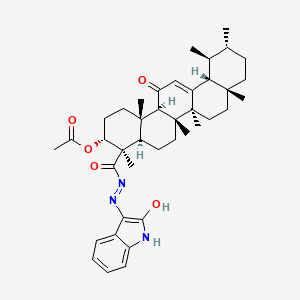
![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)
